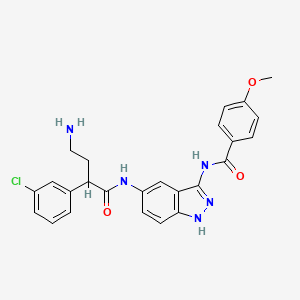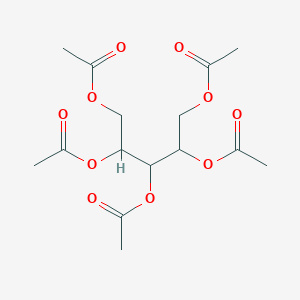
1,2,3,4,5-Penta-O-acetylpentitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Penta-O-acetylpentitol is a chemical compound that belongs to the class of acetylated sugars It is a derivative of pentitol, where all five hydroxyl groups are acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Penta-O-acetylpentitol typically involves the acetylation of pentitol using acetic anhydride in the presence of a catalyst. Common catalysts include perchloric acid, sulfuric acid, pyridine, hydrobromic acid, sodium acetate, or zinc chloride . The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is stirred at a controlled temperature, usually not exceeding 35°C, until the reaction is complete. The product is then isolated by pouring the reaction mixture into ice water, followed by filtration and washing .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform acetylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent pentitol.
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used to replace acetyl groups.
Major Products Formed
Hydrolysis: Pentitol.
Oxidation: Pentonic acids or pentose aldehydes.
Reduction: Pentitol.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or a building block for drug development.
Biology: Studied for its role in biochemical pathways and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the acetyl groups are hydrolyzed in vivo to release the active pentitol. The released pentitol can then participate in various biochemical pathways, affecting molecular targets and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: Another acetylated sugar with similar properties but derived from glucose.
1,2,3,4,5-Penta-O-acetyl-D-xylitol: A similar compound derived from xylitol with comparable acetylation patterns.
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern and the resulting chemical properties. Its structure allows for distinct reactivity and applications compared to other acetylated sugars. The compound’s ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable research subject .
Propiedades
Número CAS |
5346-78-1 |
|---|---|
Fórmula molecular |
C15H22O10 |
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
Clave InChI |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
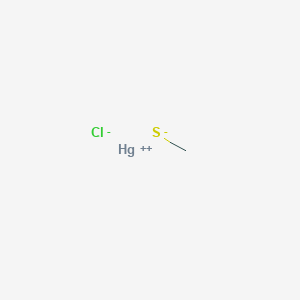
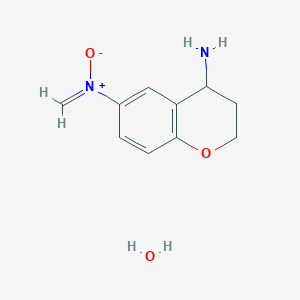
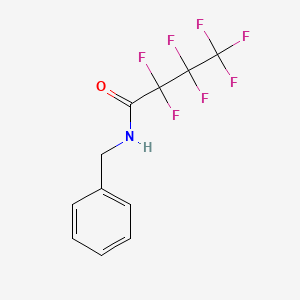
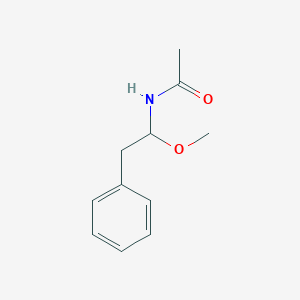
phosphane}](/img/structure/B14171952.png)

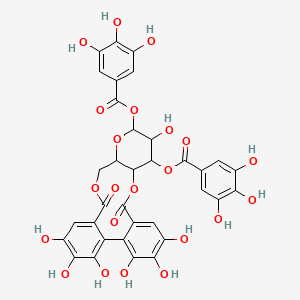

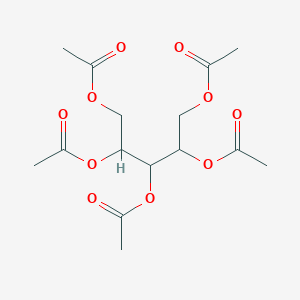
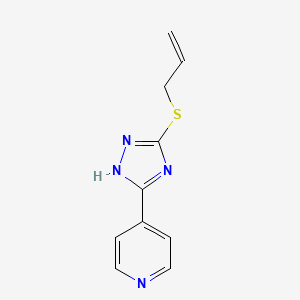
methanone](/img/structure/B14172005.png)
